4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxolan ring and a phenylpyrimidinone moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one typically involves multiple steps, including the formation of the oxolan ring and the attachment of the phenylpyrimidinone group. Common reagents used in these reactions include various protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxolan ring or the pyrimidinone moiety, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties are exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide
- Azvudine
- 5-Iodo-2’-deoxycytidine
Uniqueness
Compared to similar compounds, 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one stands out due to its specific stereochemistry and the presence of both an oxolan ring and a phenylpyrimidinone moiety
Properties
Molecular Formula |
C15H17N3O5 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one |
InChI |
InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)/t10-,11?,12+,14-/m1/s1 |
InChI Key |
NXZDBARVIPFCNZ-VFJKSUPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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